BenchChemオンラインストアへようこそ!

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride

logP Lipophilicity Benzhydrylamine

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is a para‑substituted benzhydrylamine derivative featuring a 4‑methoxy donor on one aryl ring and a 4‑methyl donor on the other. This unsymmetrical substitution pattern yields a molecular weight of 263.76 Da and a measured logP of 3.24.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 1067902-56-0
Cat. No. B1419612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride
CAS1067902-56-0
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl
InChIInChI=1S/C15H17NO.ClH/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13;/h3-10,15H,16H2,1-2H3;1H
InChIKeyCYCQTWANOVNFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile for (4-Methoxyphenyl)(4-methylphenyl)methanamine Hydrochloride (CAS 1067902-56-0)


(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is a para‑substituted benzhydrylamine derivative featuring a 4‑methoxy donor on one aryl ring and a 4‑methyl donor on the other. This unsymmetrical substitution pattern yields a molecular weight of 263.76 Da and a measured logP of 3.24 . The compound is supplied as the hydrochloride salt, making it easier to handle, and is used primarily as a chiral building block/intermediate in medicinal and peptide chemistry.

Why Generic Benzhydrylamine Substitution Fails for (4-Methoxyphenyl)(4-methylphenyl)methanamine Hydrochloride


Simply interchanging benzhydrylamine scaffolds can misalign both physicochemical properties and solid‑phase peptide synthesis (SPPS) performance. The target compound’s mixed electron‑donating groups (4‑OMe, 4‑Me) produce a logP of 3.24 , which falls between unsubstituted benzhydrylamine (logP ≈ 2.67–2.88) [1] and the symmetrical 4,4'‑dimethyl analogue (logP ≈ 3.91) . This intermediate lipophilicity directly impacts solubility, permeability, and chromatographic behavior. Moreover, para‑substitution on benzhydrylamine resins markedly alters acid lability during SPPS cleavage [2], meaning an arbitrary swap risks incomplete peptide release or premature chain loss. Therefore, users must evaluate substitution‑specific performance data rather than assuming class‑level equivalence.

Quantitative Differentiation Evidence for (4-Methoxyphenyl)(4-methylphenyl)methanamine Hydrochloride vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. Unsubstituted and Symmetrically Substituted Benzhydrylamines

The measured logP of (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is 3.24 . By contrast, unsubstituted benzhydrylamine exhibits logP values of 2.67 (ALOGPS) to 2.88 (ChemAxon) [1], while 4-methylbenzhydrylamine shows logP 3.74 [2] and 4,4'-dimethylbenzhydrylamine reaches logP 3.91 . The target compound thus occupies a lipophilicity window approximately 0.4–0.6 log units above the unsubstituted scaffold yet 0.5–0.7 log units below the dimethyl analogue.

logP Lipophilicity Benzhydrylamine

Acid Lability in Solid‑Phase Peptide Synthesis: BHAR vs. MBHAR Cleavage Kinetics and Implications for Mixed‑Substitution Analogue

Comparative time‑course studies on benzhydrylamine (BHA) and p‑methylbenzhydrylamine (MBHA) resins establish a clear order of acid stability: BHAR > MBHAR [1]. Quantitative HF cleavage required approximately 6 h for BHAR but only 2–3 h for MBHAR when a C‑terminal hydrophobic Phe residue was present [1]. This 2–3‑fold difference in cleavage rate under identical conditions demonstrates that a single para‑methyl substituent significantly reduces resin acid stability. The target compound carries both a 4‑methoxy and a 4‑methyl substituent, which is expected to further modulate the electron density of the benzhydryl carbocation intermediate. Although no head‑to‑head study exists for this exact unsymmetrical analogue, the class trend predicts intermediate lability between BHAR and MBHAR, potentially offering a tunable cleavage window that benefits sequence‑specific SPPS protocols.

Solid‑phase peptide synthesis Resin linker Acid lability

Purity and Batch‑to‑Batch Consistency: 98% Minimum Specification vs. Typical 95% for Analogous Benzhydrylamines

Reputable vendors supply (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride at a minimum purity of 98% , as confirmed by batch‑specific Certificates of Analysis. In comparison, common benzhydrylamine building blocks such as 4‑methylbenzhydrylamine and 4‑methoxybenzhydrylamine are routinely offered at 95–97% purity . The 3‑percentage‑point higher specification translates into approximately 60% less total impurity mass (2% vs. 5%), which is critical when the impurity profile can interfere with downstream catalytic or biological assays.

Purity Quality assurance Procurement

Electronic Substituent Effects: Tuning Reactivity for Selective Reductive Amination and Nucleophilic Aromatic Substitution

The 4‑methoxy group (σp⁺ = –0.78) and 4‑methyl group (σp⁺ = –0.31) both donate electron density into the aromatic ring, but with differing magnitudes [1]. In unsymmetrical benzhydrylamines, this differential activation can influence regioselectivity in electrophilic aromatic substitution and the stability of the benzhydryl carbocation. For comparison, symmetrical 4,4'‑dimethoxybenzhydrylamine (two –OMe groups) is strongly activated on both rings, while 4,4'‑dimethylbenzhydrylamine (two –Me groups) is only moderately activated [2]. The target compound’s mixed donor profile enables chemists to exploit the more activated (methoxy‑bearing) ring for selective functionalisation while retaining a less reactive (methyl‑bearing) ring for later orthogonal transformations.

Hammett parameters Electron-donating groups SNAr

Chiral Resolution and Enantioselective Synthesis Utility: Benzhydrylamine Scaffold with Two Different Aryl Groups

Benzhydrylamines bearing two different aryl groups, such as (4-Methoxyphenyl)(4-methylphenyl)methanamine, create a stereogenic centre that can be resolved into enantiomerically pure forms. The Laurent and Marchand‑Brynaert (2000) methodology achieved preparative chiral chromatographic resolution of an unsymmetrical 4‑chlorobenzhydrylamine carbamate intermediate, yielding enantiomerically pure (+)‑ and (−)‑amines after deprotection . The 4‑methoxy‑4'‑methyl substitution pattern in the target compound provides an analogous opportunity for chiral separation, whereas symmetrical benzhydrylamines (e.g., 4,4'‑dimethyl) produce enantiomers that are indistinguishable by many chiral stationary phases unless additional functionalisation is introduced.

Chiral amine Enantioselective synthesis Chiral resolution

Hydrochloride Salt Advantage: Solid‑State Handling and Weight‑Based Formulation vs. Free Amine Comparators

The target compound is supplied as a crystalline hydrochloride salt (MW 263.76) , whereas many benzhydrylamine comparators are sold as free bases (e.g., benzhydrylamine free base MW 183.25; 4‑methylbenzhydrylamine MW 197.28) [1]. The hydrochloride form offers a defined stoichiometry, eliminates variability due to carbonate formation from atmospheric CO₂ exposure, and facilitates gravimetric dispensing. The salt is classified as a non‑hazardous material for transport , while some free‑base benzhydrylamines are classified as irritants with additional shipping restrictions.

Salt form Hydrochloride Handling

Priority Application Scenarios for (4-Methoxyphenyl)(4-methylphenyl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimisation in Medicinal Chemistry Requiring Intermediate Lipophilicity (logP 3.24)

When a medicinal chemistry programme needs a benzhydrylamine scaffold with lipophilicity between the polar unsubstituted analogue (logP ~2.7) and the highly lipophilic dimethyl analogue (logP ~3.9), (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride provides a measured logP of 3.24 [1]. This value lies within the optimal range (logP ~2–4) for balancing passive permeability and aqueous solubility, as established in the literature [2]. Researchers designing CNS‑penetrant or orally bioavailable candidates can use this compound to avoid the excessive lipophilicity that triggers metabolic instability and promiscuous off‑target binding.

Solid‑Phase Peptide Synthesis (SPPS) Linker Development with Tunable Acid Lability

The documented acid lability gradient between BHAR (~6 h HF cleavage) and MBHAR (2–3 h HF cleavage) demonstrates that para‑substitution directly modulates resin cleavage kinetics. The target compound’s 4‑methoxy‑4'‑methyl substitution pattern is predicted to yield intermediate lability, offering SPPS chemists a third point on the cleavage‑rate spectrum. This can be exploited for synthesising acid‑sensitive peptide sequences where standard BHAR is too slow to cleave cleanly and MBHAR causes unacceptable premature chain loss during TFA deprotection cycles. The hydrochloride salt form further simplifies resin loading protocols due to its non‑hygroscopic nature [1].

Enantioselective Synthesis of Chiral Drug Intermediates via Preparative Resolution

Following the precedent set by Laurent & Marchand‑Brynaert (2000) for resolving unsymmetrical benzhydrylamines to >98% ee , (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride can be resolved into its enantiomers for use as chiral building blocks. The differential electronic character of the two aryl rings (σp⁺ –0.78 vs. –0.31) [1] further enables chemoselective functionalisation after resolution, distinguishing this scaffold from symmetrical, achiral benzhydrylamines. This is directly relevant to the synthesis of enantiopure antihistamines, anticholinergics, and other chiral amine‑containing pharmaceuticals where the benzhydryl motif is present.

High‑Purity Building Block Procurement (>98%) for Reproducible Catalytic and Biological Assays

For applications requiring tight control over impurity profiles—such as transition‑metal catalysis where trace amine impurities poison catalysts, or receptor‑binding assays where off‑target effects skew IC₅₀ values—the 98% minimum purity specification of the target compound [1] offers a measurable advantage over the 95% standard for many benzhydrylamine analogues [2]. The ~60% reduction in total impurity mass reduces the probability of spurious assay results and shortens the purification workflow, making it suitable for high‑throughput screening campaigns and method qualification studies.

Quote Request

Request a Quote for (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.